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Compound of Interest

Compound Name: CYP51-IN-13

Cat. No.: B1498943

Disclaimer: No public domain information is currently available for a compound specifically
designated as "CYP51-IN-13." This guide, therefore, provides a comparative analysis of in vivo
findings for three well-documented CYP51 inhibitors: VNI, Posaconazole, and VT-1161
(Oteseconazole), to serve as a valuable resource for researchers in the field.

This document outlines the in vivo validation of these selected inhibitors of Sterol 14a0-
demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway of fungi and
protozoa, and a key target for antimicrobial drug development. The following sections present a
comparative summary of their in vivo efficacy, pharmacokinetic properties, and the
experimental protocols used for their validation.

Quantitative Data Summary

The in vivo activities of VNI, Posaconazole, and VT-1161 have been evaluated in various
animal models of infectious diseases. The following tables summarize the key efficacy and
pharmacokinetic data from these studies.

Table 1: Comparative In Vivo Efficacy of Selected CYP51 Inhibitors
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Ke
o Disease Animal Dosing y
Inhibitor ] Efficacy Reference
Model Model Regimen .
Endpoints
Acute 100%
Chagas 25 mg/kg, survival and
VNI Disease Murine twice daily parasitologica [1]
(Trypanosom (b.i.d.) | clearance.
a cruzi) [1]
Systemic ]
S Therapeutic
Posaconazol Candidiasis ] o
) Murine 0.5 mg/kg activity 2]
e (Candida
) observed.[2]
albicans)
Prolonged
Pulmonary ]
T survival and
Aspergillosis ]
) Murine 40 mg/kg reduced [3]
(Aspergillus
) fungal load.
fumigatus)
[3]
Vaginal Significant
VT-1161
Candidiasis ) reduction in
(Oteseconaz ) Murine 4 mg/kg, oral [4]
©) (Candida fungal
ole
albicans) burden.[4]
75.0% -
300 mg or
Acute 85.7%
) Human 600 mg, once ]
Vulvovaginal ] therapeutic [5]
o (Phase 2) daily for 3
Candidiasis cure rate at
days
day 28.[5]

Table 2: Comparative In Vivo Pharmacokinetics of Selected CYP51 Inhibitors
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Key
Inhibitor Animal Model Dose Pharmacokinet Reference
ic Parameters
Not explicitly

detailed in the
provided search
results. Broad
tissue
distribution,

including brain

VNI penetration, with Not specified

plasma
concentrations
reaching 25-50
UM has been
noted for VNI

and its analogs.

Plasma
Concentration: [6]
25-50 pM.[6]

[6]
Serum Levels:
2.56 +0.93

. Hg/ml (5 mg/kg),
Murine
) 5, 10, 20 mg/kg, 5.65 +0.62
Posaconazole (Aspergillus ) ) [3]
twice daily (BID) pa/ml (10

terreus infection)

mg/kg), 6.45 %
0.28 pg/ml (20

mg/kg).[3]
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High oral

absorption

(73%), long half-

life (>48 h), high
VT-1161 volume of

Murine Not specified o [4]

(Oteseconazole) distribution (1.4

liters/kg), and

rapid penetration

into vaginal

tissue.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below
are the experimental protocols for the key studies cited.

VNI in a Murine Model of Acute Chagas Disease
e Animal Model: Mice were used for this study.

« Infection: Animals were infected with drug-resistant strains of Trypanosoma cruzi (Y and
Colombiana strains).

o Drug Administration: VNI was administered at a dose of 25 mg/kg twice a day (b.i.d.). For
comparison, benznidazole was used at 100 mg/kg/day.

» Efficacy Assessment: The primary outcomes measured were survival rate and parasitological
clearance.[1] The study also investigated the in vitro activity of VNI against bloodstream and

intracellular forms of the parasite.

o Safety Assessment: A reverse mutation Ames test was performed to assess the mutagenic
potential of VNI, and transmission electron microscopy was used to observe ultrastructural
changes in the parasite upon treatment.[1][7]

Posaconazole in a Murine Model of Systemic
Candidiasis
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e Animal Model: A murine model of systemic infection was utilized.

¢ |[nfection: Mice were infected with Candida albicans strain SC5314 or its derived
echinocandin-resistant mutants.[2][8]

o Drug Administration: Posaconazole was administered at a dose of 0.5 mg/kg. In some
studies, it was used in combination with caspofungin or FK506.

o Efficacy Assessment: Therapeutic activity was the primary endpoint.[2] In combination
studies, synergy was evaluated.

Posaconazole in a Murine Model of Pulmonary
Aspergillosis

e Animal Model: Immunocompromised mice were used in a pulmonary infection model.
« Infection: Mice were infected with Aspergillus fumigatus or Aspergillus flavus.

o Drug Administration: Posaconazole was administered therapeutically. In a similar study with
Aspergillus terreus, doses of 5, 10, or 20 mg/kg were given twice a day by gavage.[3]

o Efficacy Assessment: Efficacy was determined by prolonged survival and reduction of the
fungal load in the spleen and lungs.[3]

VT-1161 (Oteseconazole) in a Murine Model of Vaginal
Candidiasis

¢ Animal Model: A murine model of vaginal candidiasis was employed.

¢ |nfection: Mice were infected with fluconazole-sensitive or -resistant strains of Candida
albicans.

e Drug Administration: Oral doses of VT-1161 as low as 4 mg/kg were administered.

» Efficacy Assessment: The primary endpoint was the reduction of fungal burdens in vaginal
lavage samples, assessed at 1 and 4 days post-treatment.[4]
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Signaling Pathway and Experimental Workflow
CYP51-Mediated Ergosterol Biosynthesis Pathway

The primary mechanism of action for the compared inhibitors is the disruption of the ergosterol
biosynthesis pathway in fungi and a similar sterol biosynthesis pathway in protozoa. This
pathway is essential for maintaining the integrity of the pathogen's cell membrane.[9]
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Caption: Inhibition of CYP51 blocks the conversion of lanosterol, disrupting ergosterol
synthesis and fungal cell membrane integrity.

General In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of a CYP51
inhibitor.
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Caption: A typical workflow for in vivo efficacy studies of CYP51 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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